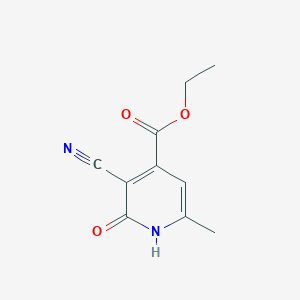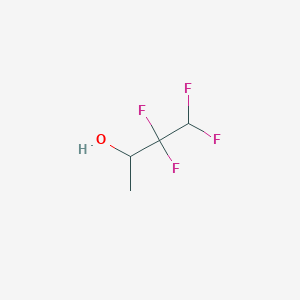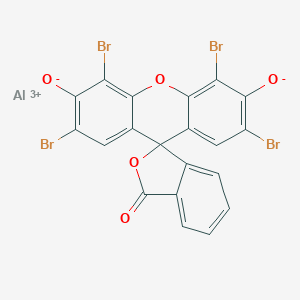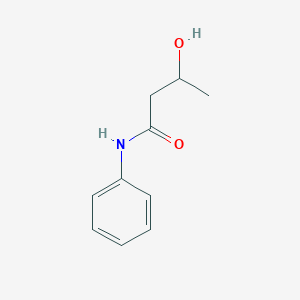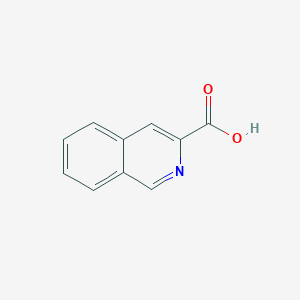
Tetramethylammonium tribromide
Übersicht
Beschreibung
Tetramethylammonium tribromide is a chemical compound with the formula C4H12Br3N . It is a salt of the lipophilic tetramethylammonium cation and the linear tribromide anion .
Synthesis Analysis
The synthesis of Tetramethylammonium tribromide has been studied with different classes of organic substrates using solvent-free reaction protocols involving reactions at elevated temperature and also under microwave conditions .
Chemical Reactions Analysis
Tetramethylammonium tribromide has been used in various chemical reactions. For instance, it has been used in solvent-free methodologies for organic brominations . It serves as a source of bromide ions for substitution reactions .
Physical And Chemical Properties Analysis
Tetramethylammonium tribromide has a molecular weight of 313.86 g/mol . It is an anhydrous orange powder . Other physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Tetramethylammonium Tribromide Applications
Tetramethylammonium tribromide (TMATB) is a quaternary ammonium compound with the formula
C4H12Br3N C_4H_{12}Br_3N C4H12Br3N
, known for its role in various synthetic applications in scientific research. Below is a detailed analysis of its unique applications across different fields of study.Bromination of Active Methylene Groups: TMATB is utilized as a brominating agent for the selective bromination of active methylene groups present in compounds like 1,3-diketones and β-ketoesters . This reaction is crucial for the synthesis of various organic molecules that have applications in pharmaceuticals and agrochemicals.
Synthesis of Organic Ammonium Tribromides: The compound serves as a precursor in the novel metal- and mineral-acid-free synthesis of organic ammonium tribromides (OATBs) . These OATBs are valuable intermediates in organic synthesis, offering a greener alternative to traditional methods that require harsh conditions.
Catalyst in Silylation Reactions: TMATB has been reported to act as a catalyst in the silylation of alcohols and thiols . Silylation is a key step in protecting these functional groups during complex synthetic procedures, making TMATB an important reagent in synthetic organic chemistry.
Preparation of Tribromomethyl Ketones: In the field of organic synthesis, TMATB is used for the preparation of tribromomethyl ketones through decarboxylative tribromination . These ketones are significant for their potential use in the development of new medicinal compounds.
Generation of Tribromovinyl Derivatives: TMATB is instrumental in the synthesis of tribromovinyl derivatives, which are formed under solvent-free conditions . These derivatives are important for the creation of polymers and other advanced materials with unique properties.
Environmental Benign Bromination: TMATB offers an environmentally benign alternative for the bromination of benzylic diols . The use of TMATB minimizes the environmental impact compared to traditional bromination reagents and solvents, aligning with the principles of green chemistry.
Synthesis of Heterocyclic Compounds: The compound is used in the synthesis of novel N,N’-heterocyclic tribromides . These heterocyclic structures are a core component in many drugs and are essential for the pharmaceutical industry.
Research and Development Tool: Lastly, TMATB is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in the initial stages of drug discovery and development, aiding in the identification of new therapeutic agents.
Each of these applications highlights the versatility and importance of Tetramethylammonium tribromide in scientific research, showcasing its role in advancing various fields through innovative and sustainable methodologies. <|\im_end|> Assistant’s actions for generating the response:
Safety and Hazards
Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Wirkmechanismus
Target of Action
Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.
Mode of Action
Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .
Biochemical Pathways
The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.
Result of Action
The result of Tetramethylammonium tribromide’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .
Action Environment
The action of Tetramethylammonium tribromide can be influenced by environmental factors. For instance, the bromination reactions involving Tetramethylammonium tribromide can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Eigenschaften
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium tribromide | |
CAS RN |
15625-56-6 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



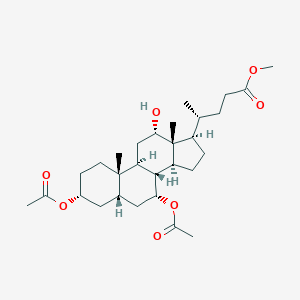
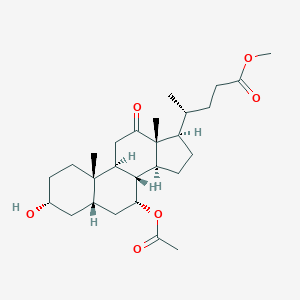

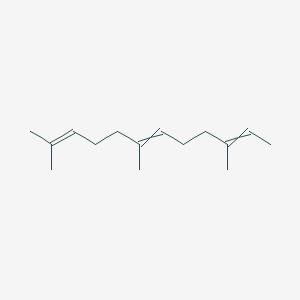
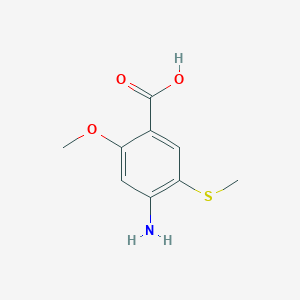
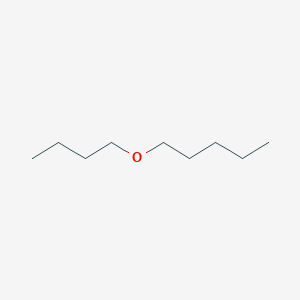
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
